Methanesulfonic acid (R)-2-tert-butoxycarbonylamino-butyl ester
Overview
Description
Methanesulfonic acid (MSA) is an organosulfuric, colorless liquid with the molecular formula CH3SO3H . It is the simplest of the alkylsulfonic acids . Salts and esters of methanesulfonic acid are known as mesylates (or methanesulfonates, as in ethyl methanesulfonate) .
Synthesis Analysis
The synthesis of methanesulfonic acid esters typically involves the reaction of an alcohol with methanesulfonic acid in the presence of a catalyst . The reaction proceeds via nucleophilic attack by the alcohol, followed by deprotonation and leaving group removal .Molecular Structure Analysis
The molecular structure of methanesulfonic acid consists of a single carbon atom bonded to three hydrogen atoms and a sulfonate group . The sulfonate group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a hydroxyl group .Chemical Reactions Analysis
Methanesulfonic acid can dissolve a wide range of metal salts, many of them in significantly higher concentrations than in hydrochloric acid (HCl) or sulfuric acid (H2SO4) . It can be used in the metallurgy of copper, zinc, cobalt, nickel, and rare earths, as well as in the recycling of metals from end-of-life products .Physical And Chemical Properties Analysis
Methanesulfonic acid is a very strong acid (pKa = -1.9) . It is very stable against chemical oxidation and reduction, and has no tendency to hydrolyze in water . It is hygroscopic in its concentrated form .Scientific Research Applications
Electrochemical Synthesis of MSA
Method: Researchers have achieved direct sulfonation of methane to MSA in an electrochemical reactor. The process utilizes oleum (fuming sulfuric acid) and methane as starting materials. The key to success lies in the in situ formation of an initiating species at a boron-doped diamond anode.
Conditions:Results: The highest MSA concentration achieved was 3.7 M (approximately 62% yield) with 97% selectivity. This innovative method opens up new possibilities for MSA production .
Hydrometallurgy Applications
MSA as a Leaching Agent:- MSA demonstrates high solubility for specialty and base metals, including lead. It is safer and less toxic than mineral acids (HCl, H₂SO₄, HNO₃) commonly used for metal leaching. Researchers have explored its potential in recovering metals from primary and secondary sources .
Industrial Catalysis
Selective Formation of MSA:- The activation of methane via catalysis leads to the selective formation of MSA. Although most efforts focus on methanol production, MSA stands out due to its unique properties and potential applications .
Other Applications
Electronics Industry:Mechanism of Action
Target of Action
Similar compounds such as methyl methanesulfonate are known to interact with dna .
Mode of Action
It is known that sulfonate esters, like the one , can form under specific conditions, requiring both sulfonic acid and alcohol to be present in high concentrations with little or no water present . The formation rates of sulfonate esters are dependent upon concentrations of sulfonate anion and protonated alcohol present in solution .
Biochemical Pathways
It is known that sulfonate esters can react with dna and cause mutagenic events , which may affect various biochemical pathways.
Result of Action
Similar compounds such as methyl methanesulfonate are known to methylate dna predominantly on n7-deoxyguanosine and n3-deoxyadenosine .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the formation and stability of sulfonate esters . .
Safety and Hazards
Future Directions
The global production of methanesulfonic acid is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications . These include cleaning fluids, electrolytes for electroplating, redox-flow batteries, catalysts in organic synthesis, and as a solvent for high-molecular-weight polymers .
properties
IUPAC Name |
[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO5S/c1-6-8(7-15-17(5,13)14)11-9(12)16-10(2,3)4/h8H,6-7H2,1-5H3,(H,11,12)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZHEULQLNAULU-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COS(=O)(=O)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](COS(=O)(=O)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457700 | |
Record name | Methanesulfonic acid (R)-2-tert-butoxycarbonylamino-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methanesulfonic acid (R)-2-tert-butoxycarbonylamino-butyl ester | |
CAS RN |
474645-98-2 | |
Record name | 1,1-Dimethylethyl N-[(1R)-1-[[(methylsulfonyl)oxy]methyl]propyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=474645-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanesulfonic acid (R)-2-tert-butoxycarbonylamino-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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